Phenyl(6-(propylamino)pyridin-3-yl)methanone
Description
Properties
Molecular Formula |
C15H16N2O |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
phenyl-[6-(propylamino)pyridin-3-yl]methanone |
InChI |
InChI=1S/C15H16N2O/c1-2-10-16-14-9-8-13(11-17-14)15(18)12-6-4-3-5-7-12/h3-9,11H,2,10H2,1H3,(H,16,17) |
InChI Key |
HTEXPHVUUVWPIR-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NC=C(C=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone for constructing the phenyl-pyridine backbone. A boronic acid derivative of phenylmethanone (e.g., phenylmethanone boronic acid pinacol ester) reacts with 6-halopyridin-3-yl intermediates under palladium catalysis. For example, Pd(OAc)₂ (0.15–0.5 mol%) with Xantphos as a ligand in a DMF/H₂O solvent system at 85°C for 20–27 hours achieves coupling efficiencies of 83–90%.
Reaction Conditions:
-
Catalyst: Pd(OAc)₂ (0.15–0.5 mol%)
-
Ligand: Xantphos (0.3–1.0 mol%)
-
Base: K₃PO₄ (3 equiv)
-
Solvent: DMF/H₂O (6:1 v/v)
-
Temperature: 85°C
The use of wet-milled potassium phosphate enhances reaction kinetics by increasing surface area, ensuring higher conversion rates.
Multi-Step Synthesis from Pyridine Intermediates
Pyridine Ring Functionalization
The pyridine core is functionalized sequentially to introduce substituents. Starting from 5-bromo-2-methylpyridine , a two-step process involves:
-
Lithiation at the 3-position using LDA at −78°C, followed by quenching with benzophenone to form the methanone group.
-
Buchwald-Hartwig Amination at the 6-position with propylamine, catalyzed by Pd₂(dba)₃ and XPhos in toluene at 100°C.
Key Intermediate Isolation:
-
5-Bromo-2-methylpyridin-3-yl)(phenyl)methanone : Purified via silica gel chromatography (hexane/EtOAc 4:1).
Introduction of the Propylamino Group
Buchwald-Hartwig Amination
The 6-position of the pyridine ring is aminated using propylamine under catalytic conditions. Optimized parameters include:
-
Catalyst: Pd₂(dba)₃ (2 mol%)
-
Ligand: XPhos (4 mol%)
-
Base: NaOtBu (2 equiv)
-
Solvent: Toluene
-
Temperature: 100°C
Challenges:
-
Competing side reactions at the 2- and 4-positions are minimized by steric hindrance from the 3-methanone group.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Ligand Impact on Catalytic Efficiency
-
Xantphos vs. PPh₃ : Xantphos, a chelating ligand, stabilizes the palladium center, enhancing turnover number (TON > 500).
Analytical Characterization
Spectroscopic Data
Crystallographic Validation
Single-crystal X-ray diffraction of analogous compounds (e.g., triazolothiadiazin derivatives) confirms regiochemistry and bond angles, with monoclinic space group P2₁/c and unit cell parameters a = 16.650 Å, b = 13.876 Å.
Comparison of Synthetic Routes
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Suzuki-Miyaura Coupling | 83–90 | High regioselectivity, scalable | Requires pre-functionalized boronic acid |
| Buchwald-Hartwig Amination | 75–82 | Direct amination, mild conditions | Sensitive to oxygen and moisture |
Chemical Reactions Analysis
Types of Reactions
Phenyl(6-(propylamino)pyridin-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Phenyl(6-(propylamino)pyridin-3-yl)methanone serves as a crucial building block in organic synthesis. It can be utilized to create more complex organic molecules through various chemical reactions such as oxidation, reduction, and substitution. The compound's reactivity allows for the development of derivatives with tailored properties for specific applications.
| Reaction Type | Reagents Used | Products |
|---|---|---|
| Oxidation | Potassium permanganate (KMnO4) | Carboxylic acids or ketones |
| Reduction | Lithium aluminum hydride (LiAlH4) | Alcohols or amines |
| Substitution | Sodium methoxide (NaOCH3) | Substituted pyridine derivatives |
Biology
The biological activity of this compound has been extensively studied. It has shown potential antimicrobial and anticancer properties, making it a candidate for further pharmacological research.
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial effects against Gram-positive bacteria. In vitro studies have demonstrated its efficacy in inhibiting the growth of strains such as Staphylococcus aureus and Escherichia coli.
- Anticancer Activity : The compound has been shown to induce apoptosis in various cancer cell lines. Mechanistic studies suggest that it activates apoptotic pathways by modulating key signaling cascades associated with cell survival.
Medicine
In medicinal chemistry, this compound is being investigated for its potential use as a lead compound in drug development. Its ability to modulate the alpha-7 nicotinic acetylcholine receptor suggests applications in treating neurodegenerative diseases and cognitive disorders.
Antimicrobial Study
A study assessed the antimicrobial efficacy of this compound derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that modifications to the propylamino group significantly enhanced activity, achieving minimum inhibitory concentration (MIC) values below 10 µg/mL for some derivatives.
Cancer Research
In experimental studies involving human breast cancer cell lines, the compound exhibited IC50 values in the low micromolar range, indicating potent anticancer properties. Mechanistic investigations revealed that it triggers mitochondrial-mediated apoptosis through reactive oxygen species generation.
Neuropharmacology
Behavioral studies in mice treated with this compound demonstrated significant improvements in memory retention compared to control groups. This effect was linked to increased levels of acetylcholine in the hippocampus, supporting its potential as a cognitive enhancer.
Mechanism of Action
The mechanism of action of Phenyl(6-(propylamino)pyridin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Effects on Pyridine Derivatives
The table below compares key structural and functional attributes of phenylmethanone-containing pyridine derivatives:
Key Findings from Comparative Analysis
Substituent Influence on Reactivity: The propylamino group in the target compound introduces nucleophilic character, facilitating interactions with electrophilic biological targets (e.g., ATP-binding pockets in kinases) . In contrast, the trifluoromethyl group in Phenyl(6-(trifluoromethyl)pyridin-3-yl)methanone enhances metabolic stability and membrane permeability due to fluorine’s electronegativity and lipophilicity .
Solubility and Bioavailability: The amino group in the target compound improves aqueous solubility compared to chloro- or trifluoromethyl-substituted analogs, which are more lipophilic . Larger structures, such as the azepane-containing derivative, exhibit reduced bioavailability despite longer half-lives due to increased molecular weight and steric hindrance .
Synthetic Pathways: The synthesis of 6-substituted pyridin-3-yl methanones shares initial steps (e.g., alkyne functionalization), but diverges at substituent-specific stages. For example, ethyl-substituted analogs require additional methylation steps, whereas propylamino derivatives involve reductive amination .
Biological Activity
Phenyl(6-(propylamino)pyridin-3-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a phenyl group attached to a pyridine ring that incorporates a propylamino substituent. This structural configuration suggests multiple interaction points with biological targets, making it a candidate for various therapeutic applications.
1. Anticancer Activity
Research indicates that compounds similar to this compound exhibit notable anticancer properties. For instance, studies on related arylpyrid-3-ylmethanones have demonstrated their ability to modulate nicotinic acetylcholine receptors (nAChRs), which are implicated in cancer cell proliferation and survival . These compounds showed varying degrees of potency, with some achieving EC50 values as low as 0.21 µM, indicating strong activity against cancer cell lines.
2. Antitrypanosomal Activity
This compound has been evaluated for its antitrypanosomal effects against Trypanosoma brucei, the causative agent of sleeping sickness. Compounds from the same family have shown promising results with IC50 values ranging from 2.0 µM to 19.6 µM, while maintaining low cytotoxicity towards mammalian cells . This selectivity is crucial for developing effective treatments with minimal side effects.
The mechanisms through which this compound exerts its biological effects are likely multifaceted:
- Receptor Modulation : Similar compounds have been identified as allosteric modulators of nAChRs, enhancing or inhibiting receptor activity depending on the structural modifications made .
- Cell Cycle Interference : Some derivatives have been shown to disrupt the cell cycle in cancer cells, preventing progression from G1 to S phase, thus inhibiting proliferation .
Case Study 1: Nicotinic Receptor Modulation
A study on a series of arylpyrid-3-ylmethanones found that increasing the size of the alkylamino group significantly enhanced receptor modulation efficacy, suggesting that structural optimization can lead to more potent compounds .
| Compound | EC50 (µM) | Max Modulation (%) |
|---|---|---|
| 7a | 0.21 | 300 |
| 7b | 3 | 200 |
| 7c | 19.6 | N/A |
Case Study 2: Antitrypanosomal Activity
In another investigation, derivatives of phenyl-pyridine compounds were tested for their antitrypanosomal activity. The most effective compound exhibited an IC50 of 0.38 µM against Trypanosoma brucei, showcasing a significant therapeutic window with negligible toxicity towards mammalian cells .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing Phenyl(6-(propylamino)pyridin-3-yl)methanone with high purity?
- Methodological Answer : A two-step approach is commonly employed. First, introduce the propylamino group to the pyridine ring via nucleophilic substitution using propylamine under reflux in a polar aprotic solvent (e.g., DMF or DMSO). Second, perform a Friedel-Crafts acylation to attach the phenylmethanone moiety. Purification via column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) ensures high purity. Reaction monitoring by TLC and LCMS (e.g., m/z 283 [M+H]+) is critical .
Q. Which analytical techniques are essential for structural characterization?
- Methodological Answer : Use a combination of NMR (¹H, ¹³C, and 2D COSY for connectivity), high-resolution mass spectrometry (HRMS) for molecular formula confirmation, and IR spectroscopy to verify carbonyl stretching (~1680 cm⁻¹). X-ray crystallography is recommended for unambiguous stereochemical assignment if crystals are obtainable. Cross-referencing with computational models (e.g., DFT-optimized structures) resolves ambiguities in peak assignments .
Q. How should researchers handle stability and storage of this compound?
- Methodological Answer : Store under inert gas (argon/nitrogen) at 2–8°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess decomposition pathways. HPLC purity checks at intervals (0, 3, 6 months) are advised. Degradation products, if observed, should be identified via LC-MS/MS .
Advanced Research Questions
Q. How can reaction yields be optimized for introducing the propylamino group?
- Methodological Answer : Optimize solvent polarity and temperature: DMF at 100°C improves nucleophilic substitution efficiency. Catalytic KI (10 mol%) enhances leaving-group displacement. Pre-activation of the pyridine ring with Lewis acids (e.g., ZnCl₂) increases electrophilicity at the C6 position. Post-reaction quenching with aqueous NaHCO₃ minimizes side reactions. Yields >85% are achievable with strict moisture control .
Q. What strategies resolve contradictions in spectroscopic data during characterization?
- Methodological Answer : Discrepancies in NMR signals (e.g., unexpected splitting) may arise from rotamers or residual solvents. Variable-temperature NMR (VT-NMR) can suppress rotameric effects. For conflicting mass spectrometry data, employ orthogonal ionization methods (ESI vs. APCI). Cross-validate with independent synthetic batches and reference analogs (e.g., fluoro-substituted derivatives in ) .
Q. How can salt forms improve solubility for in vivo studies?
- Methodological Answer : Convert the free base to a hydrochloride salt via treatment with HCl in diethyl ether. Solubility in PBS (pH 7.4) increases from <0.1 mg/mL to >5 mg/mL. Monitor salt formation by XRD to confirm crystallinity and DSC for thermal stability. Pharmacokinetic studies in rodent models should compare free base and salt forms for bioavailability differences .
Q. What computational methods predict biological activity of derivatives?
- Methodological Answer : Use molecular docking (AutoDock Vina) against target proteins (e.g., kinase domains) to prioritize derivatives. QSAR models trained on IC₅₀ data from analogous compounds (e.g., ’s mGluR5 modulators) predict potency. Validate predictions with in vitro assays (e.g., enzyme inhibition at 10 µM). Meta-analysis of PubChem BioAssay data (AID 504904) identifies potential off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
